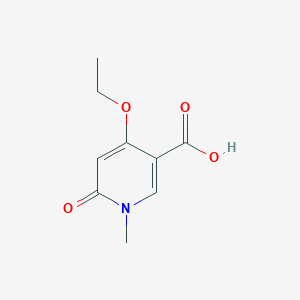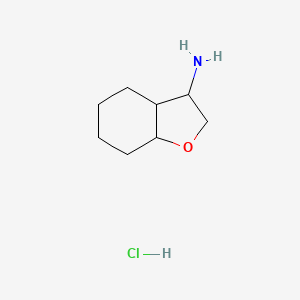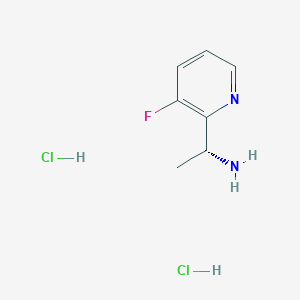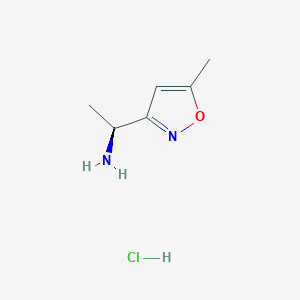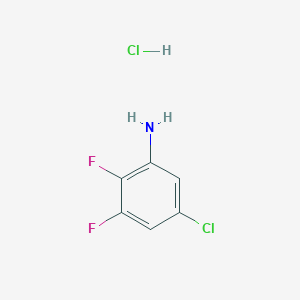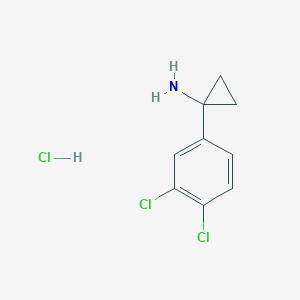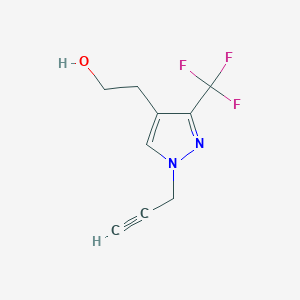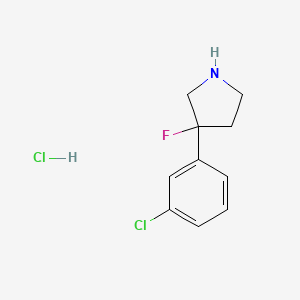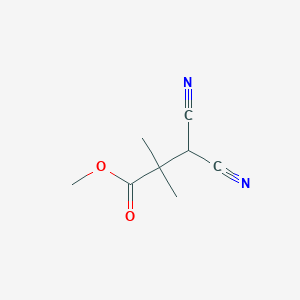
Methyl 3,3-dicyano-2,2-dimethylpropanoate
Overview
Description
“Methyl 3,3-dicyano-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3,3-dicyano-2,2-dimethylpropanoate” is 1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3,3-dicyano-2,2-dimethylpropanoate” is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : Methyl 3,3-dicyano-2,2-dimethylpropanoate is a chemical compound with the CAS Number: 1228788-10-0 . It’s often used in chemical synthesis .
- Methods of Application : The specific methods of application can vary depending on the context of the chemical synthesis. The compound is typically used in a laboratory setting, following specific experimental procedures outlined in the research design .
-
Potential Use in Organic Transformations
- Summary of Application : While not directly related to Methyl 3,3-dicyano-2,2-dimethylpropanoate, a compound called 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is widely used in organic transformations . It’s possible that Methyl 3,3-dicyano-2,2-dimethylpropanoate could have similar applications given its structural similarities.
- Methods of Application : DDQ mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . Similar methods could potentially be applied to Methyl 3,3-dicyano-2,2-dimethylpropanoate.
- Results or Outcomes : The outcomes of these organic transformations can vary widely, but they often result in the synthesis of valuable natural products and organic compounds .
-
Alkylation Reactions
- Summary of Application : The compound can be used in alkylation reactions . Alkylation is a process where an alkyl group is transferred from one molecule to another. It’s a common procedure in organic chemistry .
- Methods of Application : The synthesis of methyl 3,3-bis [4- (dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis [4- (dimethylamino)phenyl]methanol .
- Results or Outcomes : The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure .
-
Synthesis Routes
- Summary of Application : There are various synthesis routes for Methyl 3,3-dicyano-2,2-dimethylpropanoate. These routes can be used to produce the compound in different ways, depending on the specific requirements of the experiment.
- Methods of Application : The specific methods of application can vary depending on the synthesis route. Each route will have its own set of experimental procedures and technical details.
-
Chemical Reagents
- Summary of Application : Methyl 3,3-dicyano-2,2-dimethylpropanoate can be used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction .
- Methods of Application : The specific methods of application can vary depending on the chemical reaction. Each reaction will have its own set of experimental procedures and technical details .
-
Synthesis of Other Compounds
- Summary of Application : Methyl 3,3-dicyano-2,2-dimethylpropanoate can be used in the synthesis of other compounds . For example, it can be used in the synthesis of methyl 3,3-bis [4- (dimethylamino)phenyl]-2,2-dimethylpropanoate .
- Methods of Application : The synthesis is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis [4- (dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
- Results or Outcomes : The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure .
Safety And Hazards
properties
IUPAC Name |
methyl 3,3-dicyano-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZDXMJBQNTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C#N)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dicyano-2,2-dimethylpropanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
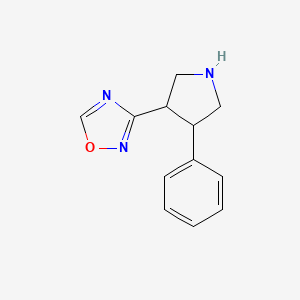
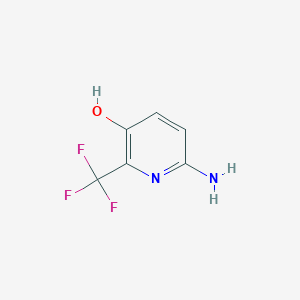
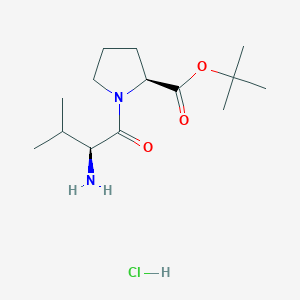
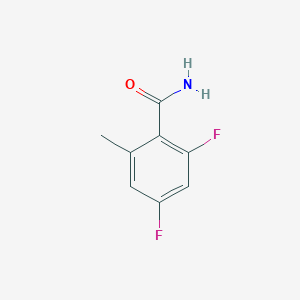
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
